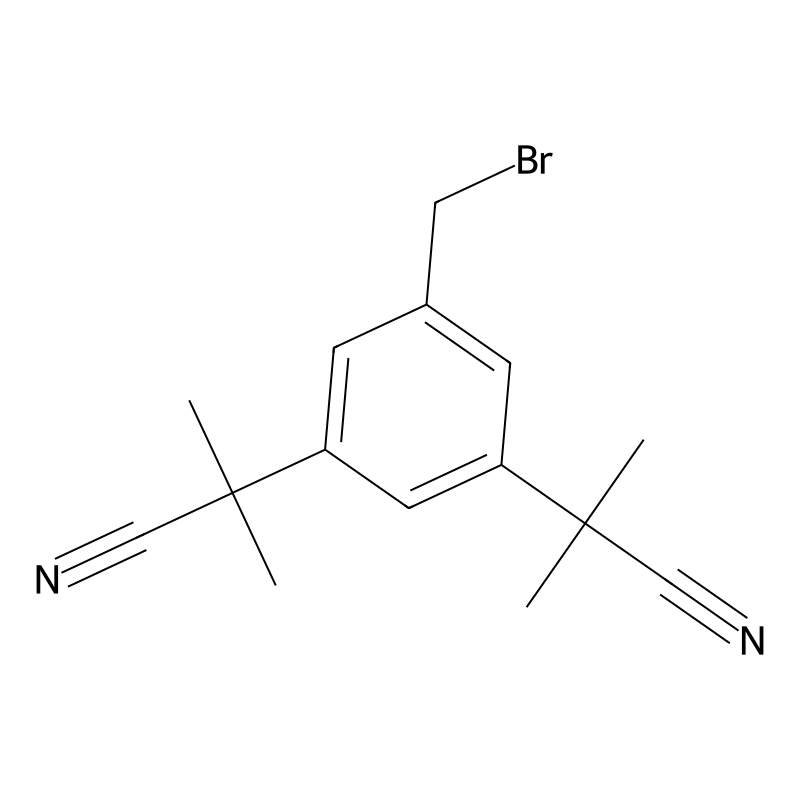

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound with the molecular formula C₁₅H₁₇BrN₂ and a CAS number of 120511-84-4. The compound features a phenyl ring with a bromomethyl group at the 5-position, and two 2-methylpropanenitrile groups attached at the 2 and 2' positions. This structure contributes to its unique properties and applications in scientific research and pharmaceutical development .

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form corresponding carboxylic acids.

- Reduction: The nitrile groups may be reduced to primary amines through catalytic hydrogenation or other reducing agents.

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) serves as an impurity reference in the production of Anastrozole, an aromatase inhibitor used in breast cancer treatment. It plays a role in inhibiting the aromatase enzyme, which is crucial for estrogen biosynthesis. By blocking this enzyme, the compound contributes to reducing estrogen levels in the body, thereby impacting cancer progression .

The synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) typically involves several steps:

- Formation of the Bromomethyl Group: Starting from a suitable phenolic precursor, bromomethylation can be achieved using formaldehyde and hydrobromic acid.

- Nitrile Formation: The introduction of the two 2-methylpropanenitrile groups can be accomplished through nucleophilic substitution reactions on activated aromatic systems.

- Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity for research applications.

This compound has several notable applications:

- Pharmaceutical Research: Primarily used as an impurity reference in Anastrozole production.

- Chemical Synthesis: Acts as an intermediate in synthesizing other complex organic molecules.

- Biochemical Studies: Useful in studying estrogen biosynthesis pathways and related biochemical mechanisms.

Research into the interactions of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) focuses on its role as an impurity in Anastrozole formulations. Studies indicate that it may influence the pharmacokinetics and pharmacodynamics of Anastrozole when present in trace amounts. Understanding these interactions is crucial for ensuring drug efficacy and safety .

Several compounds exhibit structural or functional similarities to 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile). Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Bromo-1,3-benzenedimethanol | C₉H₉BrO₂ | Lacks nitrile groups; used in organic synthesis. |

| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | C₁₅H₁₇BrN₂ | Similar brominated structure; used as a reagent. |

| Anastrozole | C₁₄H₁₈N₄ | Aromatase inhibitor; structurally related but lacks bromine substitution. |

These compounds highlight the uniqueness of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) due to its specific functional groups and biological activity related to estrogen synthesis inhibition.

Purity

Quantity

XLogP3

Appearance

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant